molecular formula C16H11F3N2O3 B3122410 Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate CAS No. 303146-36-3

Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate

Cat. No.: B3122410
CAS No.: 303146-36-3
M. Wt: 336.26 g/mol
InChI Key: ZPSUDLUWJKIZJE-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate (CAS: 303146-36-3) is a pyridine derivative characterized by a trifluoromethylphenoxy substituent at position 6, a methyl group at position 2, and a cyano group at position 3. Its molecular formula is C₁₆H₁₁F₃N₂O₃, with a molar mass of 336.27 g/mol . Key physicochemical properties include a predicted density of 1.39 g/cm³, a boiling point of 394.4±42.0°C, and a pKa of -2.19, reflecting the electron-withdrawing effects of the trifluoromethyl and cyano groups .

Properties

IUPAC Name

methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3/c1-9-13(15(22)23-2)6-10(8-20)14(21-9)24-12-5-3-4-11(7-12)16(17,18)19/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSUDLUWJKIZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.

    Phenoxy Group Addition: The phenoxy group is attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyridine derivatives enable comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties
Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate 5-CN, 2-CH₃, 6-[3-CF₃-phenoxy] C₁₆H₁₁F₃N₂O₃ 336.27 Predicted density: 1.39 g/cm³; boiling point: 394.4°C; pKa: -2.19
Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate 6-[3-CF₃-phenoxy], 2-COOCH₃ C₁₄H₁₀F₃NO₃ 297.23 No cyano or methyl groups; simpler structure with higher lipophilicity
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 5-thiophene, 2-phenyl, 6-oxo, 1-tosyl C₂₅H₂₂N₂O₅S₂ 506.58 Melting point: 152–159°C; enantioselective synthesis; IR peaks at 1745 cm⁻¹ (ester)
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 6-CN, 5-F, 3-acrylate C₁₀H₇FN₂O₂ 206.17 Fluorine substitution enhances metabolic stability; acrylate group aids reactivity

Key Observations:

However, the cyano group at position 5 introduces polarity, balancing hydrophobicity.

Biological Activity

Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate, also known as Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]nicotinate, is a compound of significant interest in pharmaceutical and agrochemical research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on available literature.

  • Chemical Formula : C16H11F3N2O3
  • Molecular Weight : 336.27 g/mol
  • CAS Number : 303146-36-3

This compound contains a pyridine ring substituted with a cyano group and a trifluoromethyl phenoxy moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activity, particularly against various bacterial strains. The presence of the trifluoromethyl group has been linked to increased potency in inhibiting bacterial growth. For instance, studies have shown that similar compounds with trifluoromethyl substitutions demonstrate significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This characteristic is crucial for modulating enzyme activities and receptor interactions, particularly in the context of neuropharmacology .

Case Studies

  • Neuropharmacological Effects : In vitro studies have demonstrated that related compounds act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These interactions suggest potential applications in treating neurodegenerative diseases by enhancing cholinergic signaling .
  • Anticancer Activity : Preliminary findings indicate that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The modulation of signaling pathways involved in cell proliferation and apoptosis is a potential mechanism underlying this activity .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineEffectReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntibacterialEscherichia coliModerate growth inhibition
Neuropharmacological ModulationHuman α7 nAChRsPositive allosteric modulation
CytotoxicityVarious cancer cell linesInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives, starting with halogenation of the pyridine core, followed by nucleophilic substitution with 3-(trifluoromethyl)phenol, and final esterification. Optimizing reaction efficiency involves using polar aprotic solvents (e.g., DMSO) and catalysts like potassium fluoride for fluorination steps . Microwave-assisted synthesis can reduce reaction times and improve yields for esterification .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are critical for verifying molecular weight and substituent positions. X-ray crystallography (as used in analogous compounds) resolves stereochemical ambiguities . Reverse-phase HPLC with UV detection (e.g., retention time ~0.90 minutes under SQD-FA05 conditions) ensures purity ≥95% .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability testing at 40°C/75% RH over 6 months, combined with HPLC monitoring, identifies degradation pathways (e.g., ester hydrolysis). Buffered solutions (pH 1–13) at 25–60°C reveal pH-dependent instability, particularly in alkaline conditions due to ester group susceptibility .

Advanced Research Questions

Q. What strategies minimize by-products during the esterification step of synthesis?

  • Methodological Answer : By-products like unreacted intermediates or transesterified analogs are minimized using anhydrous conditions and molecular sieves to scavenge water. Catalytic DMAP (4-dimethylaminopyridine) enhances regioselectivity during ester formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the trifluoromethyl group on the pyridine ring’s electrophilicity. Fukui indices identify reactive sites for nucleophilic attack, guiding solvent selection (e.g., DMF for SNAr reactions) .

Q. How can researchers resolve contradictions in reported biological activities of structurally related trifluoromethylpyridine derivatives?

  • Methodological Answer : Meta-analysis of in vitro assays (e.g., IC50_{50} variability in kinase inhibition) should account for differences in cell lines, assay protocols, and metabolite interference. For example, dihydropyridine analogs show conflicting cytotoxicity data due to divergent metabolic stability in hepatic models . Orthogonal validation using SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) clarifies binding affinities .

Data Contradiction Analysis

Q. Why do LCMS and NMR data sometimes conflict in characterizing intermediate products?

  • Methodological Answer : Discrepancies arise from ion suppression in LCMS (e.g., [M+H2_2O]+^+ adducts at m/z 450) masking true molecular ions . Deuterated solvents in NMR can stabilize reactive intermediates, while LCMS may detect transient species. Multi-technique validation (e.g., IR for functional groups) resolves ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate

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